molecular formula C21H26N2O5S B2916035 2-(4-methoxyphenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954709-47-8

2-(4-methoxyphenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2916035
CAS No.: 954709-47-8
M. Wt: 418.51
InChI Key: CZXPJNFVDJBAAK-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-(4-methoxyphenoxy)propionic acid (HPMP), which is known to be a potent sweetness inhibitor . The structure-activity relationship of this compound and its derivatives is still not clear .


Synthesis Analysis

The synthesis of this compound and its derivatives involves the alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid (HPMP) . The study of these processes is important for understanding the sweetness inhibition effect of HPMP .


Molecular Structure Analysis

The molecular structure of this compound is related to its parent compound, 2-(4-methoxyphenoxy)propionic acid (HPMP). The structure of HPMP has been studied in detail .

Scientific Research Applications

Structural and Chemical Properties

  • The structural aspects of certain isoquinoline derivatives, including a related compound, N-[3-(4-methoxy-phenyl)propyl]-2-(quinolin-8-yloxy)acetamide, were studied. This research focused on the formation of gels and crystalline solids with different acids and the fluorescence properties of these compounds. These properties can be significant in understanding the behavior of similar compounds, such as 2-(4-methoxyphenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide in various chemical environments (Karmakar, Sarma, & Baruah, 2007).

Analytical Chemistry Applications

  • In analytical chemistry, derivatives of methoxyquinoline, similar in structure to the compound of interest, have been used as sensitive fluorescence derivatization reagents for alcohols in high-performance liquid chromatography. This illustrates the potential application of this compound in analytical methods for detecting various biochemicals (Yoshida, Moriyama, & Taniguchi, 1992).

Synthesis and Drug Development

  • Compounds with structural similarities have been synthesized and evaluated for antitumor activity, highlighting the potential of this compound in drug development, particularly in cancer research. For example, Methoxy‐indolo[2,1‐a]isoquinolines showed significant inhibition of cell proliferation, suggesting a potential pathway for developing anticancer agents (Ambros, Angerer, & Wiegrebe, 1988).

Enzyme Inhibitory Studies

  • Similar compounds, like N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, have been synthesized and evaluated for their inhibitory potential against various enzymes. This research is crucial in understanding how this compound could act as an enzyme inhibitor, which is valuable in drug discovery and biochemical studies (Virk et al., 2018).

Molecular Docking and Medicinal Chemistry

  • The compound's structural analogues have been used in molecular docking studies, aiding in the design of molecules with potential therapeutic effects. For instance, indenoisoquinoline topoisomerase I inhibitors with nitrogen heterocycles were synthesized and evaluated for their biological activity, indicating a similar approach could be applicable for this compound (Nagarajan et al., 2006).

Future Directions

The future directions for the study of this compound could involve further investigation into its structure-activity relationship and its sweetness inhibitory effect . Additionally, more research could be done on the synthesis and chemical reactions of this compound and its derivatives .

Mechanism of Action

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-3-12-29(25,26)23-11-10-16-4-5-18(13-17(16)14-23)22-21(24)15-28-20-8-6-19(27-2)7-9-20/h4-9,13H,3,10-12,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXPJNFVDJBAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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